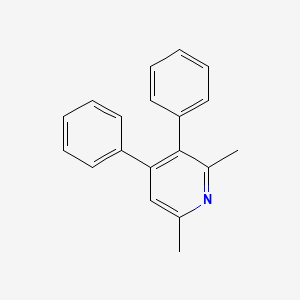
2,6-Dimethyl-3,4-diphenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3,4-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is notable for its two methyl groups at positions 2 and 6, and two phenyl groups at positions 3 and 4 on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-diphenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,6-Dimethyl-3,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives.
科学的研究の応用
2,6-Dimethyl-3,4-diphenylpyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dimethyl-3,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
類似化合物との比較
2,6-Diformylpyridine: This compound features formyl groups at positions 2 and 6 instead of methyl groups.
2,6-Diacetylpyridine: Similar to 2,6-Dimethyl-3,4-diphenylpyridine but with acetyl groups at positions 2 and 6.
4-Chloro-2,6-dimethyl-3-nitropyridine: A derivative with a chloro and nitro group at positions 4 and 3, respectively.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
109810-16-4 |
|---|---|
分子式 |
C19H17N |
分子量 |
259.3 g/mol |
IUPAC名 |
2,6-dimethyl-3,4-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)19(15(2)20-14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChIキー |
TXZCXVLPTBZSSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



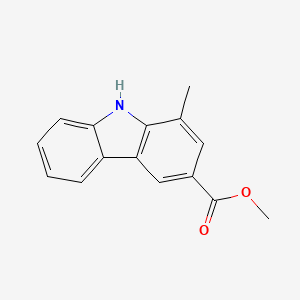
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
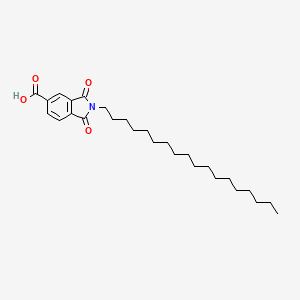
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
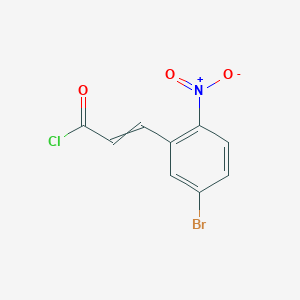
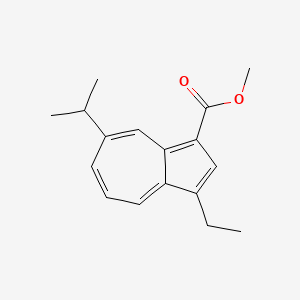
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
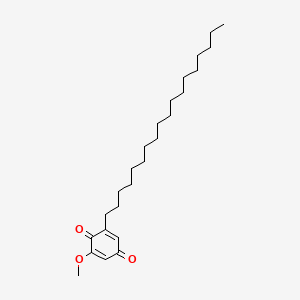
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
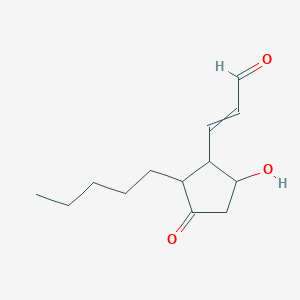
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
